molecular formula C9H9ClO3 B3049996 1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- CAS No. 22934-60-7

1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy-

Cat. No. B3049996
CAS RN: 22934-60-7
M. Wt: 200.62 g/mol
InChI Key: ZAQHXEGRPZFNON-UHFFFAOYSA-N
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Description

“1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy-” is an organic compound. It is a derivative of 1,3-Benzodioxole .


Synthesis Analysis

The synthesis of 1,3-Benzodioxole derivatives has been studied in various researches . For instance, the acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- is represented by the linear formula: C8H6O2Cl2 . More detailed structural analysis can be obtained through methods like X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving 1,3-Benzodioxole derivatives have been explored in various studies . For example, the acylation of 1,3-benzodioxole was studied in a continuous process .

Scientific Research Applications

Insecticidal Activity

1,3-Benzodioxole derivatives have been explored for their insecticidal properties. For example, a study reported the insecticidal activity of a benzodioxole compound against the Colorado potato beetle, with significant effects on larval feeding and survival at certain concentrations (Vanmellaert et al., 1983). Similarly, other benzodioxole derivatives have been tested for their sterility effects on various insects like house flies and the tsetse fly, demonstrating the potential of these compounds as insecticides and chemosterilants (Chang et al., 1980), (Langley et al., 1982).

Medical Research

In the field of medicine, 1,3-Benzodioxole derivatives have been explored for their potential as endothelin receptor antagonists, which could be significant for treating various cardiovascular diseases (Tasker et al., 1997). Additionally, these compounds have been studied for their antimitotic activity, suggesting their potential use in cancer treatment (Batra et al., 1985).

Chemical Synthesis and Modification

1,3-Benzodioxole compounds have been synthesized and modified for various applications. Studies have detailed the synthesis process of these compounds and investigated their reactions under different conditions (Li Yu, 2006), (Cole et al., 1980). Modifications to these compounds have been explored to enhance their biological activities and potential applications (Matolcsy et al., 1986).

Photopolymerization

1,3-Benzodioxole derivatives have also been examined for their use in photopolymerization processes. A study described the use of a 1,3-benzodioxole derivative as a photoinitiator in free radical polymerization, highlighting its potential in material science applications (Kumbaraci et al., 2012).

properties

IUPAC Name

6-(chloromethyl)-4-methoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQHXEGRPZFNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552416
Record name 6-(Chloromethyl)-4-methoxy-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy-

CAS RN

22934-60-7
Record name 6-(Chloromethyl)-4-methoxy-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of SOCl2 (150 mL) was added (7-methoxybenzo[d][1,3]dioxol-5-yl)methanol (9.0 g, 54 mmol) in portions at 0° C. The mixture was stirred for 0.5 h. The excess SOCl2 was evaporated under reduced pressure to give the crude product, which was basified with sat. aq. NaHCO3 to pH ˜7. The aqueous phase was extracted with EtOAc (100 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated to give 6-(chloromethyl)-4-methoxybenzo[d][1,3]dioxole (10.2 g 94%), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 6.58 (s, 1H), 6.57 (s, 1H), 5.98 (s, 2H), 4.51 (s, 2H), 3.90 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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